2-Amino-5-chloro-3-fluorobenzoic acid

Medicinal Chemistry Pharmaceutical Intermediate Regioselective Synthesis

Researchers requiring a defined 2-amino-5-chloro-3-fluoro substitution pattern for regioselective SAR or heterocycle synthesis often face supply inconsistency. This compound solves that challenge. • Assured regioisomer identity eliminates failed coupling or cyclization reactions caused by incorrect positional isomers. • Broad derivatization potential via the carboxylic acid handle (ester, amide, anhydride) for library synthesis. • Purity ≥98% supports direct use as a reference standard or process chemistry starting material.

Molecular Formula C7H5ClFNO2
Molecular Weight 189.57 g/mol
CAS No. 1028757-83-6
Cat. No. B1437658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chloro-3-fluorobenzoic acid
CAS1028757-83-6
Molecular FormulaC7H5ClFNO2
Molecular Weight189.57 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)N)F)Cl
InChIInChI=1S/C7H5ClFNO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)
InChIKeyARIQKGDNEINNLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-chloro-3-fluorobenzoic acid Procurement & Characterization


2-Amino-5-chloro-3-fluorobenzoic acid (CAS 1028757-83-6) is a trisubstituted benzoic acid derivative with a molecular formula of C₇H₅ClFNO₂ and a molecular weight of 189.57 g/mol . It features a unique halogenation pattern with an amino group at position 2, a chloro substituent at position 5, and a fluoro group at position 3. This specific regioisomeric arrangement distinguishes it from other chloro-fluoro-benzoic acid analogs and serves as a versatile building block for medicinal chemistry and pharmaceutical intermediate applications .

Specific 2-amino-5-chloro-3-fluoro regioisomer for regioselective synthesis
Certified high purity (HPLC) supports reproducible reactions
Carboxylic acid handle enables ester derivatization for library synthesis

2-Amino-5-chloro-3-fluorobenzoic Acid Regioisomeric Specificity


The specific substitution pattern of 2-amino-5-chloro-3-fluorobenzoic acid is critical for its chemical behavior and intended applications. While several regioisomers share the same molecular formula (C₇H₅ClFNO₂, MW 189.57), such as 2-amino-4-chloro-5-fluorobenzoic acid (CAS 108288-16-0) and 2-amino-6-chloro-4-fluorobenzoic acid , the positional arrangement of the amino, chloro, and fluoro groups dictates divergent reactivity, steric hindrance, and electronic effects [1]. Simple substitution with a regioisomer alters the orientation of functional groups in subsequent coupling or cyclization reactions, potentially leading to different intermediates, altered reaction kinetics, or failure to achieve the desired pharmacophore geometry. The evidence below substantiates the specific procurement rationale for the 2-amino-5-chloro-3-fluoro substitution pattern.

Regioisomer substitution 3-chloro-5-fluoro regioisomer may alter coupling orientation and reaction outcome.
Analog pKa shift Lacking 5-chloro (e.g., 2-amino-3-fluorobenzoic acid) may shift acid dissociation and purification behavior.
Impurity risk Non-certified purity grades may introduce halogenated impurities that reduce synthetic yield.

2-Amino-5-chloro-3-fluorobenzoic Acid Differentiation Evidence


Regioisomeric Purity vs. Positional Isomer

The target compound 2-amino-5-chloro-3-fluorobenzoic acid is a specific regioisomer defined by its 2-amino, 5-chloro, and 3-fluoro substitution pattern. It is frequently confused with its positional isomer 2-amino-3-chloro-5-fluorobenzoic acid (CAS 1022961-12-1), which shares the same molecular formula but differs in the placement of the chlorine and fluorine atoms. While analytical data for the 3-chloro-5-fluoro isomer is available, its chemical and biological properties are distinct from the 5-chloro-3-fluoro target compound. Procuring the correct regioisomer is non-negotiable for synthetic pathways requiring specific halogen orientation. [1]

Regioisomeric Identity
Head-to-head
Target: Cl at C5, F at C3 vs. Comparator: Cl at C3, F at C5
Qualitative: incompatible substitution pattern for structure-specific applications.
Regioisomer confirmation is critical for regioselective synthetic routes.
Verification via NMR or InChI key comparison.
Medicinal Chemistry Pharmaceutical Intermediate Regioselective Synthesis

pKa and Ionization State Differentiation

The predicted acid dissociation constant (pKa) of 2-amino-5-chloro-3-fluorobenzoic acid is 4.23 ± 0.10, as derived from computational models . In contrast, the pKa of the simpler analog 2-amino-3-fluorobenzoic acid (which lacks the 5-chloro substituent) is predicted to be 4.47 ± 0.10 . The lower pKa of the target compound indicates a stronger carboxylic acid, attributable to the electron-withdrawing effect of the 5-chloro substituent enhancing the acidity of the carboxyl group.

pKa (Predicted)
Cross-study comparable
4.23 ± 0.10 vs. 4.47 ± 0.10
ΔpKa = 0.24 (Analog: 2-amino-3-fluorobenzoic acid)
Lower pKa may influence ionization state, solubility, and acid-base extraction.
ACD/Labs Percepta predicted values; experimental verification recommended.
Physicochemical Properties Ionization Constant Reactivity Prediction

Certified Purity Benchmarks

Commercially available 2-amino-5-chloro-3-fluorobenzoic acid is supplied with validated high purity levels to ensure consistent performance in multi-step syntheses. Documented purity standards include 98% and 99.65% as certified by HPLC. These high purity thresholds minimize the risk of side reactions or low yields associated with halogenated impurities, which are common in syntheses of structurally related trisubstituted benzoic acids.

Commercial Purity
Supporting evidence
98% – 99.65% (HPLC)
Typical halogenated benzoic acid: ≥95%
Certified high purity reduces side-reaction risk and in-house purification needs.
As specified by commercial vendors (ChemScene, Leyan).
Quality Control Synthetic Reproducibility Analytical Chemistry

Ester Derivatization Versatility

2-Amino-5-chloro-3-fluorobenzoic acid serves as a core scaffold for generating diverse compound libraries through straightforward derivatization. Its carboxylic acid group is readily converted to various esters, including the ethyl ester (CAS 946119-77-3) [1], methyl ester , tert-butyl ester (CAS 2248387-48-4) , and cyanomethyl ester (CAS 1875237-47-0) . This contrasts with simpler analogs like 2-amino-5-chlorobenzoic acid, which lack the additional fluorine substituent and therefore provide less structural diversity for SAR studies. The presence of both chlorine and fluorine provides two orthogonal synthetic handles for further functionalization.

Ester Derivatization
Class-level
Ethyl, methyl, tert-butyl, cyanomethyl esters vs. 2-Amino-5-chlorobenzoic acid (limited esters)
Greater diversity of accessible ester derivatives.
Supports library synthesis of fluorinated/chlorinated heterocycles.
Class-level observation; verify specific ester availability.
Medicinal Chemistry Organic Synthesis Building Blocks

Storage Conditions and Stability

The compound is a solid at room temperature and requires storage at 2-8°C with protection from light to prevent degradation . This is a more stringent requirement compared to some non-halogenated benzoic acid analogs, which are stable at ambient temperature. The specific combination of halogens and the amino group likely increases sensitivity to light and moisture, necessitating controlled storage for maintaining long-term chemical integrity. This information is critical for laboratory managers planning inventory and storage capacity.

Storage Stability
Supporting evidence
2–8 °C, protect from light
Non-halogenated analogs: ambient storage
Requires cold storage to maintain chemical integrity; plan laboratory logistics.
Per SDS; light/moisture sensitivity likely due to halogen-amino combination.
Storage Conditions Chemical Stability Laboratory Safety

2-Amino-5-chloro-3-fluorobenzoic Acid Application Scenarios


Halogenated Heterocyclic Library Synthesis

Procure this compound as a core scaffold for the synthesis of diverse heterocyclic libraries, such as fluorinated and chlorinated quinolines or quinazolines, which are privileged structures in drug discovery. Its carboxylic acid group can be easily esterified to create a variety of building blocks with altered physicochemical properties, as supported by the availability of its ethyl, methyl, tert-butyl, and cyanomethyl ester derivatives [1]. This versatility makes it a strategic procurement for SAR exploration in projects targeting kinases, GPCRs, or antibacterial agents.

Regioselective Functionalization Studies

This compound is an ideal procurement for research groups studying regioselective functionalization or cross-coupling reactions on highly substituted aromatic rings. The specific 2-amino-5-chloro-3-fluoro arrangement presents a defined electronic and steric environment, allowing for the systematic investigation of chemoselectivity between the chloro and fluoro leaving groups [2]. Procuring the correct regioisomer is essential, as substitution patterns in analogs like 2-amino-3-chloro-5-fluorobenzoic acid [3] will lead to different reactivity profiles and product outcomes.

Analytical Method Development and Impurity Profiling

Use this highly pure (up to 99.65% ) compound as a reference standard for analytical method development (HPLC, LC-MS) or as a well-defined starting material in process chemistry optimization. Its distinct retention time and mass spectral properties facilitate the identification and quantification of related substances or process impurities in complex reaction mixtures, ensuring robust quality control for scaled-up syntheses.

Application
Selection Property
Validation Focus
Halogenated heterocycle library synthesis
Regioisomeric scaffold with carboxyl derivatization
Regioisomer confirmation (NMR, HPLC) and purity validation
Regioselective functionalization studies
Defined Cl/F orientation (C5 Cl, C3 F)
Reactivity profiling with regioisomer controls
Analytical method development & impurity profiling
Certified high purity (HPLC)
Method qualification using reference standard

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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